molecular formula C29H34N6O4 B12168477 N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide

N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide

Cat. No.: B12168477
M. Wt: 530.6 g/mol
InChI Key: JUBGSLKKRIMPRQ-UHFFFAOYSA-N
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Description

N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide is a complex organic compound with a unique structure that includes two indole moieties connected by a heptanedihydrazide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide typically involves the condensation of two molecules of 2-oxo-1-propyl-1,2-dihydro-3H-indole-3-carbaldehyde with heptanedihydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher purity and yield .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like halogens and nitrating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the indole moieties .

Scientific Research Applications

N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Properties

Molecular Formula

C29H34N6O4

Molecular Weight

530.6 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1-propylindol-3-yl)imino]heptanediamide

InChI

InChI=1S/C29H34N6O4/c1-3-18-34-22-14-10-8-12-20(22)26(28(34)38)32-30-24(36)16-6-5-7-17-25(37)31-33-27-21-13-9-11-15-23(21)35(19-4-2)29(27)39/h8-15,38-39H,3-7,16-19H2,1-2H3

InChI Key

JUBGSLKKRIMPRQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)CCC)O

Origin of Product

United States

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